Saturation State Drives Dopamine D₃ Receptor Affinity: Tetrahydro vs. Aromatic Scaffold Comparison
The tetrahydro (partially saturated) pyridine ring of the target compound is a structural prerequisite for high-affinity dopamine D₃ receptor interaction. The Gmeiner laboratory demonstrated that elaborated 5-aminotetrahydropyrazolo[1,5-a]pyridine derivative (S)-1 achieved a Ki (high) of 4.0 nM at the human D₃ receptor, with the (R)-enantiomer being essentially inactive (Ki >20,000 nM), establishing enantioselective recognition dependent on the sp³ stereocenter at the 5-position [1]. By contrast, the fully aromatic 5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352395-15-3) lacks this stereocenter and the conformational flexibility of the saturated ring, and no comparable D₃ affinity data have been reported for the aromatic amino acid itself . In a subsequent optimization campaign, the enantiomerically pure biphenylcarboxamide (S)-5a, built upon the same tetrahydro scaffold, displayed a Ki of 27 pM at the agonist-labeled D₃ receptor with significant selectivity over the D₂ subtype [2].
| Evidence Dimension | Dopamine D₃ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Elaborated derivative (S)-1 of the 5-aminotetrahydropyrazolo[1,5-a]pyridine scaffold: Ki (high) = 4.0 nM at human D₃; optimized derivative (S)-5a: Ki = 0.027 nM (27 pM) [1][2] |
| Comparator Or Baseline | Fully aromatic 5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352395-15-3): no reported D₃ affinity data as free acid; aromatic scaffold class not pursued for D₃ agonism in published SAR |
| Quantified Difference | The tetrahydro scaffold enables sub-nanomolar to picomolar D₃ affinity in elaborated derivatives, whereas no D₃ activity has been reported for the aromatic analog. Enantioselectivity ratio (S vs. R) exceeds 5,000-fold for the tetrahydro scaffold [1]. |
| Conditions | Radioligand competition binding: [³H]spiperone displacement at human D₃ receptor stably expressed in CHO cells; Ki (high) values derived from biphasic curve fitting (Elsner et al., 2005). Agonist-labeled D₃ binding: [³H]7-OH-DPAT displacement in CHO cells (Tschammer et al., 2011). |
Why This Matters
A procurement decision for a tetrahydro versus aromatic scaffold directly determines whether the resulting compound series can access the picomolar D₃ affinity space demonstrated by the 5-aminotetrahydropyrazolopyridine chemotype, a capability that the aromatic congener has not shown.
- [1] Elsner, J.; Boeckler, F.; Heinemann, F. W.; Hübner, H.; Gmeiner, P. J. Med. Chem. 2005, 48 (18), 5771–5779. Table 1: Ki (high) values for (S)-1 (4.0 nM at hD3), (R)-1 (>20,000 nM). DOI: 10.1021/jm0503805. View Source
- [2] Tschammer, N.; Elsner, J.; Goetz, A.; Ehrlich, K.; Schuster, S.; Ruberg, M.; Kühhorn, J.; Thompson, D.; Whistler, J.; Hübner, H.; Gmeiner, P. J. Med. Chem. 2011, 54 (7), 2477–2491. (S)-5a: Ki = 27 pM at agonist-labeled D₃; D₂/D₃ selectivity data. DOI: 10.1021/jm101639t. View Source
